molecular formula C10H18O2 B8651332 7-Cyclopropylheptanoic acid CAS No. 5617-86-7

7-Cyclopropylheptanoic acid

Cat. No.: B8651332
CAS No.: 5617-86-7
M. Wt: 170.25 g/mol
InChI Key: IFZAIZAFLMXIKG-UHFFFAOYSA-N
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Description

7-Cyclopropylheptanoic acid is a carboxylic acid derivative featuring a seven-carbon aliphatic chain terminated by a carboxylic acid group and substituted with a cyclopropane ring at the seventh position. The cyclopropane moiety introduces significant steric strain and unique electronic properties due to its triangular geometry and sp³-hybridized carbon bonds .

Properties

CAS No.

5617-86-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

7-cyclopropylheptanoic acid

InChI

InChI=1S/C10H18O2/c11-10(12)6-4-2-1-3-5-9-7-8-9/h9H,1-8H2,(H,11,12)

InChI Key

IFZAIZAFLMXIKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Cyclopentylheptanoic Acid

  • Structural Differences : Replacing the cyclopropane with a cyclopentyl group reduces ring strain but increases hydrophobicity due to the larger, less-polar cyclic structure.
  • Physicochemical Properties: Molecular Weight: 198.30 g/mol (vs. 184.23 g/mol for 7-cyclopropylheptanoic acid, estimated based on formula difference) . logP (Partition Coefficient): 4.4 (indicating high lipophilicity) . Solubility: Lower aqueous solubility compared to cyclopropyl analogs due to reduced polarity.

(S,E)-7-(2-Octylcyclopropylidene)heptanoic Acid

  • Key Features : Incorporates a cyclopropylidene (unsaturated cyclopropane) group, enhancing conjugation and reactivity.
  • Spectroscopic Data : NMR analysis reveals distinct shifts for cyclopropane protons (δ ~0.5–1.5 ppm) and olefinic protons (δ ~5.5 ppm), highlighting electronic interactions between the cyclopropane and double bond .

7-Chloro-5-cyclopropyl-9-methyl-5H-4,5,6,10-tetraazadibenzo[a,d]cyclohepten-11(10H)-one

  • Its complex structure demonstrates cyclopropane’s utility in rigidifying molecular frameworks, as evidenced by crystallographic data showing bond angles ~60° within the cyclopropane ring .

Physicochemical and Reactivity Trends

Impact of Cyclopropane vs. Larger Cycloalkanes

  • Ring Strain : Cyclopropane’s 60° bond angles confer ~27 kcal/mol strain energy, enhancing reactivity in ring-opening reactions compared to cyclopentane (minimal strain) .
  • Thermal Stability : Cyclopropyl derivatives are less thermally stable than cyclopentyl analogs, as strain energy predisposes them to rearrangement or decomposition.

Hydrogen-Bonding and Solubility

  • The carboxylic acid group in 7-cyclopropylheptanoic acid increases polarity, improving solubility in polar solvents relative to non-acidic cyclopropane derivatives. However, its logP is likely lower than 7-cyclopentylheptanoic acid (logP = 4.4), reflecting a balance between cyclopropane’s strain-induced polarity and aliphatic chain hydrophobicity .

Q & A

Q. What are the established synthetic routes for 7-cyclopropylheptanoic acid, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition of carbenes to alkenes, followed by elongation of the heptanoic acid chain. Key steps include:

  • Using diazo compounds (e.g., diazomethane) for cyclopropanation under controlled temperatures (0–25°C) .
  • Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization.
  • Yield optimization by adjusting stoichiometry (e.g., 1.2:1 alkene-to-carbene ratio) and reaction time (12–24 hours).
  • Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H-NMR (δ 0.5–1.5 ppm for cyclopropyl protons) .

Q. How can researchers confirm the structural integrity of 7-cyclopropylheptanoic acid post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
  • 1H^1H-NMR for cyclopropyl proton signals (δ 0.5–1.5 ppm) and carboxylic acid proton (δ 12–13 ppm).
  • IR spectroscopy for carboxylic acid O–H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) .
    • Chromatography : HPLC retention time comparison with commercial standards (if available) .
    • Elemental Analysis : Match experimental C/H/O percentages to theoretical values (C10_{10}H16_{16}O2_{2}: C 69.72%, H 9.36%, O 20.92%) .

Q. What are the stability considerations for 7-cyclopropylheptanoic acid under varying storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent thermal decomposition.
  • pH Sensitivity : Avoid alkaline conditions (pH > 8) to prevent carboxylate salt formation, which alters reactivity .
  • Degradation Monitoring : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to track impurity profiles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 7-cyclopropylheptanoic acid in enzyme-binding studies?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., fatty acid amide hydrolase).
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Validation : Compare computational binding energies (ΔG\Delta G) with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data for 7-cyclopropylheptanoic acid derivatives?

Methodological Answer:

  • Meta-Analysis : Systematically review studies, noting variables like solvent (DMSO vs. aqueous buffers) and cell lines (HEK293 vs. HeLa).
  • Dose-Response Reproducibility : Replicate assays under standardized conditions (e.g., 72-hour exposure, 10 µM–1 mM range).
  • Batch Consistency : Verify compound purity (>95% via HPLC) and salt content (e.g., sodium vs. free acid forms) across studies .

Q. How can researchers design experiments to probe the metabolic fate of 7-cyclopropylheptanoic acid in vivo?

Methodological Answer:

  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolites via LC-MS.
  • Animal Models : Administer 10 mg/kg doses to rodents; collect plasma/liver samples at 0, 1, 3, 6, and 24 hours.
  • Metabolite Identification : Use high-resolution MS/MS (e.g., Q-TOF) and compare fragmentation patterns with reference libraries .

Key Methodological Recommendations

  • Synthesis : Prioritize inert atmospheres (N2_2/Ar) during cyclopropanation to minimize side reactions .
  • Characterization : Cross-validate NMR and HPLC data with computational predictions (e.g., ChemDraw simulations) .
  • Data Interpretation : Use multivariate statistics (ANOVA, PCA) to account for batch-to-batch variability in bioassays .

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